molecular formula C9H6N2S B1267053 2-Methylbenzo[d]thiazole-6-carbonitrile CAS No. 42474-60-2

2-Methylbenzo[d]thiazole-6-carbonitrile

Cat. No. B1267053
CAS RN: 42474-60-2
M. Wt: 174.22 g/mol
InChI Key: BSQUFWQEXRABMJ-UHFFFAOYSA-N
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Description

“2-Methylbenzo[d]thiazole-6-carbonitrile” is a chemical compound . It has been identified as an important building block in chemical synthesis .


Synthesis Analysis

The synthesis of “2-Methylbenzo[d]thiazole-6-carbonitrile” involves a Pd-catalyzed Migita coupling followed by subsequent intramolecular condensation . The key to success was the use of a 2-iodophenyl N-acetamide precursor to construct the 2-methylbenzo[d]thiazole core . To avoid the use of malodorous thiols on scale, 2-ethylhexyl 3-mercaptopropionate was used as a nonsmelly, inexpensive thiol surrogate .


Molecular Structure Analysis

The molecular formula of “2-Methylbenzo[d]thiazole-6-carbonitrile” is C9H6N2S . It has a molecular weight of 174.22200 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Methylbenzo[d]thiazole-6-carbonitrile” include a Pd-catalyzed Migita coupling followed by subsequent intramolecular condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methylbenzo[d]thiazole-6-carbonitrile” include a melting point of 142-144ºC, a boiling point of 325.1ºC at 760mmHg, and a density of 1.3 .

Scientific Research Applications

Pharmaceutical Synthesis

2-Methylbenzo[d]thiazole-6-carbonitrile: serves as a key building block in pharmaceutical synthesis. Its robust and scalable synthesis route is crucial for producing compounds with potential therapeutic effects. For instance, it’s used in the development of drugs with antimicrobial, antiretroviral, and anticancer properties . The compound’s ability to be synthesized in high purity and yield makes it valuable for creating reliable and effective medication.

Future Directions

“2-Methylbenzo[d]thiazole-6-carbonitrile” was internally identified as an important building block and therefore, kg amounts of it needed to be urgently supplied . As the desired benzothiazole was only available in small quantities for a high price, a robust and scalable route needed to be rapidly developed .

properties

IUPAC Name

2-methyl-1,3-benzothiazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQUFWQEXRABMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195262
Record name 6-Benzothiazolecarbonitrile, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzo[d]thiazole-6-carbonitrile

CAS RN

42474-60-2
Record name 6-Benzothiazolecarbonitrile, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042474602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Benzothiazolecarbonitrile, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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